1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 347331-67-3
VCID: VC2496524
InChI: InChI=1S/C13H11Cl2NO/c1-8-3-10(7-17)9(2)16(8)13-5-11(14)4-12(15)6-13/h3-7H,1-2H3
SMILES: CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=O
Molecular Formula: C13H11Cl2NO
Molecular Weight: 268.13 g/mol

1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS No.: 347331-67-3

Cat. No.: VC2496524

Molecular Formula: C13H11Cl2NO

Molecular Weight: 268.13 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde - 347331-67-3

Specification

CAS No. 347331-67-3
Molecular Formula C13H11Cl2NO
Molecular Weight 268.13 g/mol
IUPAC Name 1-(3,5-dichlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Standard InChI InChI=1S/C13H11Cl2NO/c1-8-3-10(7-17)9(2)16(8)13-5-11(14)4-12(15)6-13/h3-7H,1-2H3
Standard InChI Key KVBRPHMQEKHDLF-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=O
Canonical SMILES CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=O

Introduction

Chemical Identity and Physical Properties

1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is characterized by specific molecular identifiers and physical properties that define its chemical behavior and potential applications. The compound is identified through various standardized systems used in chemical databases and research.

Chemical Identifiers

The compound can be identified through various standardized nomenclature systems as detailed in the table below:

PropertyValue
CAS Number347331-67-3
PubChem CID1121681
Molecular FormulaC₁₃H₁₁Cl₂NO
Molecular Weight268.13 g/mol
IUPAC Name1-(3,5-dichlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
InChIInChI=1S/C13H11Cl2NO/c1-8-3-10(7-17)9(2)16(8)13-5-11(14)4-12(15)6-13/h3-7H,1-2H3
InChIKeyKVBRPHMQEKHDLF-UHFFFAOYSA-N
SMILESCC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=O

The compound contains a pyrrole ring (a five-membered heterocyclic ring containing one nitrogen atom) with specific substitutions: a 3,5-dichlorophenyl group attached to the nitrogen atom, methyl groups at positions 2 and 5 of the pyrrole ring, and a carbaldehyde (CHO) group at position 3 .

Physical Properties

While specific experimental data on physical properties for this exact compound is limited in the available literature, some properties can be inferred based on its structural characteristics:

  • Appearance: Likely a solid at room temperature, as are most similar pyrrole derivatives

  • Solubility: Probably soluble in organic solvents like dichloromethane, chloroform, and DMSO

  • Molecular Weight: 268.13 g/mol

Chemical Structure and Characteristics

Understanding the chemical structure of 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde provides insights into its reactivity patterns, physical properties, and potential applications in various fields.

Structural Components

The compound consists of three main structural components that contribute to its chemical behavior:

  • Pyrrole core: A five-membered aromatic heterocycle containing one nitrogen atom

  • 3,5-dichlorophenyl group: Attached to the nitrogen of the pyrrole ring

  • Functional groups: Two methyl substituents at positions 2 and 5 of the pyrrole ring, and a carbaldehyde group at position 3

This combination of structural elements creates a molecule with unique electron distribution and reactivity patterns. The pyrrole core provides aromaticity, while the carbaldehyde group offers a reactive site for various chemical transformations. The 3,5-dichlorophenyl group introduces halogen atoms that can influence the compound's biological activity and physical properties .

Electron Distribution and Reactivity

The electronic structure of this compound is influenced by the electron-withdrawing nature of the carbaldehyde group and chlorine atoms, balanced against the electron-donating tendency of the methyl groups. This distribution affects:

  • The reactivity of the carbaldehyde group toward nucleophiles

  • The basicity of the pyrrole nitrogen

  • The molecule's dipole moment and intermolecular interactions

The carbaldehyde group at position 3 of the pyrrole ring is particularly significant as it provides a reactive center for condensation reactions, reductions, and other transformations commonly used in organic synthesis.

Synthesis Methods

The synthesis of 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step procedures that require careful control of reaction conditions and purification techniques.

Purification and Characterization

After synthesis, the compound requires purification, typically through:

  • Column chromatography

  • Recrystallization

  • Other standard purification techniques for organic compounds

Characterization is typically performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass spectrometry

  • Infrared spectroscopy

  • Elemental analysis

Related Compounds

Several structurally related compounds have been reported in the literature and commercial chemical databases, differing primarily in the position of substituents or the nature of the functional groups.

Structural Analogs

Notable structural analogs include:

  • 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: An isomer with the chlorine atoms at positions 2 and 3 of the phenyl ring instead of 3 and 5

  • 1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Another isomer with chlorine atoms at positions 2 and 4 of the phenyl ring

  • 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole: The same structure without the carbaldehyde group at position 3

  • 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde: A related compound with the carbaldehyde group at position 2 instead of 3, and without the methyl substituents

These structural variations can significantly affect the physical properties, reactivity patterns, and potential biological activities of the compounds.

Functional Derivatives

Potential functional derivatives that could be synthesized from 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde include:

  • Alcohols: Through reduction of the carbaldehyde group

  • Carboxylic acids: Through oxidation of the carbaldehyde

  • Imines: Through condensation with primary amines

  • Hydrazones: Through reaction with hydrazine derivatives

  • Extended conjugated systems: Through aldol-type condensations

These derivatives would expand the chemical space around this core structure and potentially lead to compounds with diverse properties and applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator